![molecular formula C14H25FN4O4 B13471749 tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate: is a complex organic compound characterized by the presence of multiple functional groups, including azido, tert-butoxycarbonyl, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the azido group, the tert-butoxycarbonyl (Boc) protecting group, and the fluorine atom. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Substitution Reactions: Formation of substituted amines or thiols.
Reduction Reactions: Formation of primary amines.
Deprotection Reactions: Formation of the free amine.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it a versatile building block.
Biology and Medicine: The azido group can be used for bioorthogonal chemistry, enabling the selective labeling of biomolecules in living systems .
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers or azido-functionalized surfaces.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The Boc group serves as a protecting group, which can be removed to reveal reactive amine functionalities. The fluorine atom can influence the compound’s reactivity and stability through electronic effects .
Comparison with Similar Compounds
- tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-{[4-(2-pyridinyl)phenyl]methyl}-1,1-dimethylethyl ester
Uniqueness: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate is unique due to the combination of its azido, Boc, and fluorine groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H25FN4O4 |
|---|---|
Molecular Weight |
332.37 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H25FN4O4/c1-13(2,3)22-11(20)10(7-9(15)8-17-19-16)18-12(21)23-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,18,21)/t9-,10+/m1/s1 |
InChI Key |
KVHPLNIYOJMNJS-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@H](CN=[N+]=[N-])F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(CN=[N+]=[N-])F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
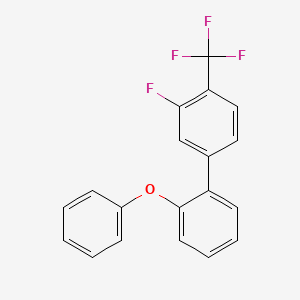
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
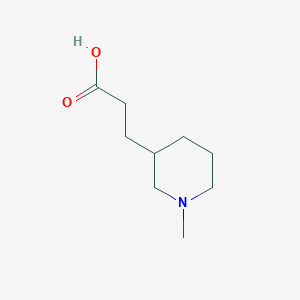
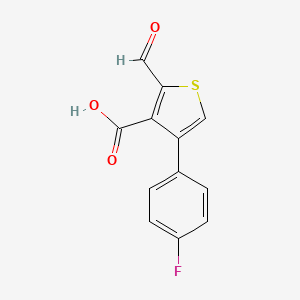
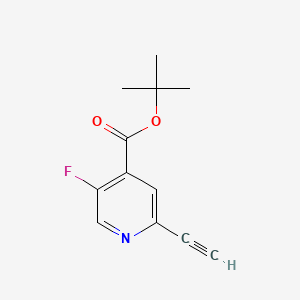
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
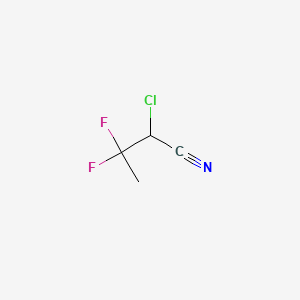
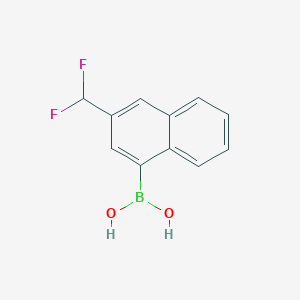
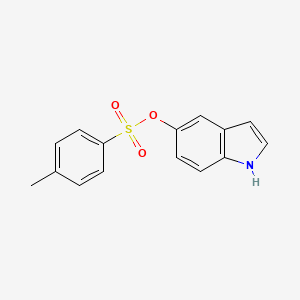

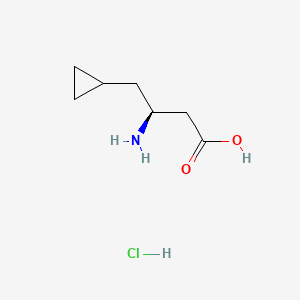
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
